(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid (1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830150
InChI: InChI=1S/C14H21NO4/c1-8-7-9-5-6-10(8)11(12(16)17)15(9)13(18)19-14(2,3)4/h9-11H,1,5-7H2,2-4H3,(H,16,17)/t9-,10+,11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol

(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid

CAS No.:

Cat. No.: VC13830150

Molecular Formula: C14H21NO4

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid -

Specification

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
IUPAC Name (1S,3S,4R)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Standard InChI InChI=1S/C14H21NO4/c1-8-7-9-5-6-10(8)11(12(16)17)15(9)13(18)19-14(2,3)4/h9-11H,1,5-7H2,2-4H3,(H,16,17)/t9-,10+,11-/m0/s1
Standard InChI Key WAFGLALEQUIWTM-AXFHLTTASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(=C)C2
SMILES CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (1S,3S,4R)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid, reflects its stereochemistry and functional groups. The bicyclo[2.2.2]octane system consists of a six-membered ring fused to a three-membered nitrogen-containing ring, with the Boc group at position 2 and a carboxylic acid at position 3 .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2410984-39-1
Molecular FormulaC₁₄H₂₁NO₄
Molecular Weight267.32 g/mol
Stereochemistry(1S,3S,4R)
Key Functional GroupsBoc, carboxylic acid, methylene

Stereochemical Considerations

The (1S,3S,4R) configuration imposes conformational rigidity, which enhances stability and influences interactions in synthetic and biological systems. The methylene group at position 5 introduces hydrophobicity, while the Boc group sterically shields the nitrogen, preventing unwanted side reactions during synthesis .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step enantioselective reactions, typically starting with the construction of the azabicyclo[2.2.2]octane core. Key steps include:

  • Ring Formation: Cycloaddition or intramolecular alkylation to establish the bicyclic framework.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions.

  • Functionalization: Installation of the methylene and carboxylic acid groups via oxidation or substitution reactions .

Chiral catalysts, such as Rh(II)-based complexes, are employed to achieve high enantiomeric excess (>98%), ensuring stereochemical fidelity .

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to optimize yield and purity. Automated systems control temperature and solvent conditions (e.g., dichloromethane or tetrahydrofuran), enabling large-scale synthesis with minimal byproducts. Post-synthesis purification involves recrystallization or chromatography to achieve >98% purity .

Chemical Properties and Reactivity

Table 2: Comparative Reactivity of Bicyclic Analogs

CompoundSubstituentReactivity Profile
Target Compound5-methyleneElectrophilic addition
5-Oxo Analog 5-ketoneNucleophilic acyl substitution
6-Hydroxy Analog 6-hydroxyHydrogen bonding, oxidation

Mechanistic Insights

  • Boc Deprotection: Achieved via trifluoroacetic acid (TFA), yielding a free amine for subsequent reactions.

  • Methylene Functionalization: Reacts with halogens or dienophiles in Diels-Alder reactions, forming fused-ring systems .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s rigid structure makes it a valuable building block for protease inhibitors and β-lactam antibiotics. For example, it has been utilized in the synthesis of gamma-secretase inhibitors targeting Alzheimer’s disease, where conformational restriction enhances binding affinity .

Material Science Applications

Its bicyclic framework serves as a scaffold for metal-organic frameworks (MOFs), leveraging the carboxylic acid group for coordination chemistry. These MOFs exhibit potential in gas storage and catalysis .

Comparative Analysis with Structural Analogs

Impact of Substituent Position

  • 5-Methylene vs. 5-Oxo : The methylene group increases hydrophobicity, enhancing membrane permeability in drug candidates, whereas the 5-oxo derivative participates in hydrogen bonding, improving solubility .

  • Stereochemical Variations: The (4R) configuration in the target compound vs. (4S) in analogs alters diastereoselectivity in synthetic pathways, affecting yield and purity .

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